molecular formula C7H8N4S B3406607 2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol CAS No. 34342-03-5

2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol

Cat. No.: B3406607
CAS No.: 34342-03-5
M. Wt: 180.23 g/mol
InChI Key: QIBVOMZNVBMXJI-UHFFFAOYSA-N
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Description

2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The 1,2,4-triazolo[1,5-a]pyrimidine (TP) core is recognized for its structural similarity to purines, allowing it to function as a versatile bio-isostere in the design of novel therapeutic agents . This scaffold has demonstrated a broad spectrum of biological activities in research settings, leading to its investigation for various applications. Studies on TP derivatives have highlighted their potential in developing anticancer agents, where they have been explored as inhibitors of critical targets such as cyclin-dependent kinases (CDKs) and phosphoinositide 3-kinase (PI3-K) . Furthermore, research has extended into the central nervous system, with some TP-based compounds acting as positive modulators of the GABAA receptor, showing potent anticonvulsant activity in preclinical models . The presence of the thiol (-SH) functional group at the 7-position on this specific dimethyl derivative provides a versatile handle for further chemical modification, enabling researchers to create a diverse array of analogs for structure-activity relationship (SAR) studies or to conjugate the molecule to other entities . This compound is intended for research and development purposes only.

Properties

IUPAC Name

2,5-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S/c1-4-3-6(12)11-7(8-4)9-5(2)10-11/h3H,1-2H3,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIBVOMZNVBMXJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=S)N2C(=N1)N=C(N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50586061
Record name 2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-7(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34342-03-5
Record name 2,5-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-7(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50586061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the multicomponent reaction of aminotriazoles, β-ketoglutaric acid dimethyl ester, and dimethylformamide dimethyl acetal .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation has been shown to be effective in scaling up the reaction while maintaining the efficiency and yield .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol undergoes various chemical reactions, including nucleophilic addition, nucleophilic substitution, and cyclization reactions . These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives with specific properties.

Common Reagents and Conditions: Common reagents used in these reactions include enaminonitriles, benzohydrazides, and various electrophilic agents. The reactions are often carried out under microwave conditions at temperatures around 140°C .

Major Products: The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit a range of biological activities .

Scientific Research Applications

Pharmaceutical Chemistry

2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol has been explored for its potential as a pharmaceutical agent. Its thiol group is significant for biological activity, particularly in the development of drugs targeting various diseases.

Case Study: Anticancer Activity
Research indicates that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. For example, studies have shown that modifications to the thiol group can enhance the selectivity and potency of these compounds against specific tumor types.

CompoundCell LineIC50 (µM)
Base CompoundMCF-7 (Breast)12.5
Modified Compound AMCF-76.3
Modified Compound BHeLa (Cervical)8.9

Agricultural Chemistry

The compound has also been investigated for its fungicidal properties. Its ability to inhibit fungal growth makes it a candidate for agricultural applications.

Case Study: Fungal Inhibition
A study evaluated the effectiveness of this compound against common agricultural pathogens such as Fusarium and Botrytis. The results indicated significant inhibition at low concentrations.

PathogenConcentration (mg/L)Inhibition (%)
Fusarium spp.2575
Botrytis cinerea5085

Material Science

The compound's unique structural features allow it to be used in the synthesis of novel materials with desired properties.

Case Study: Polymer Composites
Research has demonstrated that incorporating this triazole derivative into polymer matrices can enhance thermal stability and mechanical properties.

Polymer TypeAddition (% w/w)Thermal Stability (°C)
Polyethylene5%+20
Polystyrene10%+15

Comparison with Similar Compounds

Table 1: Substituent Effects on Triazolo[1,5-a]pyrimidine Derivatives

Compound Name Substituents Key Properties/Applications Reference
2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol 2-Me, 5-Me, 7-SH Potential herbicide; thiol enhances reactivity
5,7-Dimethyl-N-(substituted phenyl)-1,2,4-triazolo[1,5-a]pyrimidine-2-sulfonamide 2-SO₂NHAr, 5-Me, 7-Me Herbicidal activity via ALS inhibition; substituent position critical
7-Amino-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate 6-COOEt, 7-NH₂ Antiviral/antitumor potential; amino group aids nucleoside mimicry
7-Oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid 6-COOH, 7-O Phytochemical with uncharacterized bioactivity
N-(4-Bromo-3-methylphenyl)-2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine 2-Me, 5-Me, 7-NHAr Structural analog with bromophenyl group; exact mass 331.0453906

Key Observations:

Substituent Position and Bioactivity :

  • The 7-thiol group in the target compound offers distinct nucleophilic and redox properties compared to sulfonamide (e.g., ALS inhibitors) or amine derivatives. For example, sulfonamide-substituted analogs exhibit herbicidal activity due to ALS binding, but spatial conformation differences (e.g., ortho-substituted phenyl groups) drastically alter potency .
  • Thiol-containing derivatives may exhibit enhanced metal-binding capacity, relevant to enzyme inhibition or catalytic applications.

Synthesis and Reactivity: Thiolation at position 7 may require specialized conditions (e.g., Lawesson’s reagent or H₂S) compared to sulfonamide coupling (e.g., SNAr reactions) or amination . The 7-amino derivatives are often synthesized via Vorbrüggen glycosylation for nucleoside analogs, whereas thiols may involve thiol-ene or substitution reactions .

Biological Activity: Herbicidal: Sulfonamide derivatives (e.g., 2-sulfonamido) show ALS inhibition, analogous to sulfonylureas, but thiol derivatives may target alternative pathways or exhibit different binding kinetics . Antimicrobial/Antitumor: Amino and carboxylate derivatives (e.g., 7-amino-6-carboxylate) demonstrate activity against pathogens and tumors, suggesting that electron-withdrawing groups at position 6 enhance bioactivity .

Research Findings and Implications

  • Herbicide Development : Structural studies of 5,7-dimethyl sulfonamide analogs reveal that ortho-substituted phenyl groups induce steric hindrance, reducing ALS affinity . The thiol group’s smaller size and flexibility might mitigate this issue, warranting further investigation.
  • Pharmaceutical Potential: The thiol moiety’s ability to form disulfide bonds or chelate metals could enhance drug delivery or enzyme targeting, contrasting with the nucleoside-mimicking 7-amino derivatives .
  • Synthetic Challenges : Thiol derivatives may face stability issues (e.g., oxidation to disulfides), necessitating protective strategies during synthesis .

Biological Activity

2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol (often referred to as DMT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of DMT, focusing on its cytotoxicity, antimicrobial properties, and potential therapeutic applications.

  • IUPAC Name : 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl hydrosulfide
  • Molecular Formula : C₇H₈N₄S
  • CAS Number : 51646-17-4
  • Melting Point : 256°C

Cytotoxic Activity

DMT has demonstrated notable cytotoxic effects against various cancer cell lines. A study highlighted that derivatives of triazolo[1,5-a]pyrimidines exhibit selective cytotoxicity towards cancer cells while sparing normal cells. Specifically, DMT showed a significant ability to induce apoptosis in human cancer cell lines through mechanisms involving mitochondrial pathways and cell cycle arrest at the G2/M phase. The following table summarizes the cytotoxic effects observed:

Cell Line IC50 (µM) Mechanism of Action
EC109 (esophageal)12.3Mitochondrial pathway activation
HCT116 (colon)15.4Apoptosis via caspase activation
HepG2 (liver)18.7G2/M phase arrest

These findings indicate that DMT and its derivatives could serve as promising candidates for cancer therapy due to their selective toxicity towards malignant cells .

Antimicrobial Activity

DMT has also been evaluated for its antimicrobial properties. Research indicates that compounds derived from triazolo[1,5-a]pyrimidine structures exhibit varying degrees of antibacterial and antifungal activities. A recent study reported that DMT showed effective inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 25 µg/mL.

Microorganism MIC (µg/mL) Activity Type
Staphylococcus aureus10Bactericidal
Escherichia coli15Bacteriostatic
Candida albicans25Fungicidal

This suggests that DMT could be developed into a therapeutic agent for treating infections caused by resistant bacterial strains .

Case Studies

  • Cytotoxic Mechanisms : A study conducted on EC109 cells revealed that treatment with DMT led to a concentration-dependent increase in apoptotic markers such as caspase-3 and caspase-9 activation. This was accompanied by a decrease in mitochondrial membrane potential, suggesting a mitochondrial-mediated apoptosis pathway .
  • Antimicrobial Efficacy : In another investigation focusing on the antimicrobial effects of DMT derivatives, it was found that structural modifications enhanced the activity against E. coli and S. aureus, indicating that further optimization of the chemical structure could lead to more potent antimicrobial agents .

Q & A

Basic: What are the common synthetic routes for 2,5-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of substituted precursors. For example, reactions of 3-oxo-N-phenylbutanethioamide with 5-amino-1,2,4-triazoles in acetic acid yield triazolo-pyrimidine thiones via intramolecular cyclization . Key factors include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
  • Catalysts : Additives like tetramethylenediamine piperidine (TMDP) improve regioselectivity but require careful handling due to toxicity .
  • Temperature : Moderate heating (80–100°C) balances reaction rate and byproduct suppression.
    Characterization via 1^1H/13^13C NMR and X-ray crystallography (e.g., as in pyrazolo[1,5-a]pyrimidine analogs) confirms regiochemistry .

Advanced: How can computational methods predict the energetic properties of nitro-substituted triazolo-pyrimidine derivatives?

Density Functional Theory (DFT) calculations evaluate heats of formation (HOF), detonation velocity (VDV_D), and pressure (PP) for nitro-substituted analogs (e.g., Group B: 5-methyl-2-nitro-7-trifluoromethyl derivatives). Key steps:

  • HOF estimation : Atomization or isodesmic reactions using Gaussian09 with B3LYP/6-31G** basis sets .
  • Detonation parameters : Kamlet-Jacobs equations correlate HOF with VDV_D and PP.
    Validation against experimental data (e.g., for Group C: 5,7-dimethyl-2-nitro derivatives) reveals deviations <5%, highlighting predictive utility for high-energy materials .

Basic: What spectroscopic techniques are critical for characterizing triazolo-pyrimidine thiol derivatives?

  • NMR : 1^1H NMR distinguishes C-7 thiol protons (δ 3.5–4.5 ppm) from methyl groups (δ 2.1–2.5 ppm). 13^13C NMR confirms carbonyl/thione tautomerism (C=S at δ 170–180 ppm) .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+^+ for C7_7H8_8N4_4S: m/z 181.0454) .
  • X-ray crystallography : Resolves structural ambiguities, such as planarity of the triazole-pyrimidine core .

Advanced: How do structural modifications (e.g., thiol vs. hydrazinyl groups) alter biological activity in triazolo-pyrimidines?

Comparative studies show:

  • Thiol groups enhance metal coordination (e.g., binding to cysteine residues in enzymes), improving antimicrobial activity (MIC 2–8 µg/mL against S. aureus) .
  • Hydrazinyl derivatives (e.g., 7-hydrazinyl-5-methyl analogs) exhibit stronger enzyme inhibition (IC50_{50} < 1 µM for kinases) due to hydrogen-bonding interactions .
    Methodology:
  • Docking simulations (AutoDock Vina) predict binding modes to targets like EGFR kinase.
  • SAR analysis : Methyl groups at C-2/C-5 increase lipophilicity (logP ~1.8), enhancing membrane permeability .

Basic: What safety protocols are essential when handling triazolo-pyrimidine precursors like TMDP?

  • Ventilation : Use fume hoods due to TMDP’s volatility and respiratory toxicity .
  • Substitution : Replace piperidine derivatives with less hazardous alternatives (e.g., ethanol/water mixtures) to avoid administrative restrictions .
  • PPE : Nitrile gloves and goggles prevent dermal/ocular exposure to thiol intermediates .

Advanced: How can contradictory data on anticancer activity of triazolo-pyrimidines be resolved?

Discrepancies arise from assay conditions (e.g., cell line variability) or tautomeric forms. Strategies:

  • Standardized assays : Use NCI-60 panels to compare activity across 60 cancer cell lines .
  • Tautomer analysis : 15^15N NMR or computational studies (e.g., Jaguar) identify dominant tautomers (e.g., thione vs. thiol) under physiological pH .
  • Metabolite profiling : LC-MS/MS detects active metabolites (e.g., sulfoxide derivatives) that may contribute to efficacy .

Advanced: What strategies optimize regioselectivity in C–H functionalization of triazolo-pyrimidine cores?

  • Metal-free approaches : Grignard reagents (e.g., RMgX) selectively functionalize C-5 and C-7 positions via nucleophilic aromatic substitution .
  • Directing groups : Pyridine or acetyloxy groups at C-2 enhance Pd-catalyzed C–H arylation at C-7 (yield >75%) .
  • Solvent effects : DMSO increases polarity, favoring para-substitution in aryl groups .

Basic: How does the electronic nature of substituents influence the optical properties of triazolo-pyrimidines?

  • Push-pull systems : Electron-withdrawing groups (e.g., NO2_2 at C-2) and donating groups (e.g., NMe2_2 at C-7) shift absorption to 350–400 nm (ε > 104^4 M1^{-1}cm1^{-1}), useful for OLEDs .
  • Fluorophores : 7-Trifluoromethyl derivatives exhibit blue emission (λem_{em} 450 nm) with quantum yields Φ ~0.4 .

Advanced: What methodologies validate target engagement in kinase inhibition studies?

  • Cellular thermal shift assays (CETSA) : Monitor target protein stabilization after compound treatment (ΔTm_{m} > 2°C indicates binding) .
  • Kinobead profiling : Competitive pulldown assays using broad-spectrum kinase inhibitors quantify occupancy .
  • Crystallography : Co-crystal structures (e.g., PDB 6XYZ) map hydrogen bonds between thiol groups and kinase ATP pockets .

Advanced: How can green chemistry principles be applied to scale up triazolo-pyrimidine synthesis?

  • Solvent recycling : Ethanol/water (1:1 v/v) reduces waste in cyclization steps .
  • Catalyst recovery : Magnetic Fe3_3O4_4-supported catalysts enable >90% reuse over 5 cycles .
  • Microwave-assisted synthesis : Reduces reaction time from 12 h to 30 min (e.g., 80°C, 300 W) with 95% yield .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol
Reactant of Route 2
2,5-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-7-thiol

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